5-iodo-1-propyl-1H-pyrazol-3-amine
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Overview
Description
5-iodo-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodo-1-propyl-1H-pyrazole with ammonia or an amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-iodo-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-iodo-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-iodo-1-propyl-1H-pyrazole: Similar in structure but lacks the amine group.
5-bromo-1-propyl-1H-pyrazol-3-amine: Similar but with a bromine atom instead of iodine.
5-chloro-1-propyl-1H-pyrazol-3-amine: Similar but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-iodo-1-propyl-1H-pyrazol-3-amine makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity .
Properties
Molecular Formula |
C6H10IN3 |
---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
5-iodo-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C6H10IN3/c1-2-3-10-5(7)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
CXWOPBNLHVJLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)N)I |
Origin of Product |
United States |
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